Welcome to the BenchChem Online Store!
molecular formula C12H15BrO2 B1279802 Tert-butyl 4-bromo-3-methylbenzoate CAS No. 347174-28-1

Tert-butyl 4-bromo-3-methylbenzoate

Cat. No. B1279802
M. Wt: 271.15 g/mol
InChI Key: RIHBTHGKWXRWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07304085B2

Procedure details

4-Bromo-3-methylbenzoic acid (3.5 g, 16.27 mmol) was suspended in anhydrous dichloromethane (25 mL) under argon. DMF (0.5 mL) was added and followed by addition of oxalyl chloride (1.7 mL) at room temperature. The reaction mixture was stirred at room temperature for 20 min. and oxalyl chloride (0.5 mL) was added dropwise. The mixture was then stirred at room temperature for further 2 h. Solvent was evaporated. The residue was dissolved in anhydrous THF (25 mL) and cooled in an ice-bath. A solution of potassium tert-butoxide (3.65 g, 32.52 mmol) in anhydrous THF (20 mL) was added dropwise at 0° C. The reaction mixture was stirred at room temperature for 1 h, and water (100 mL) was added. The mixture was extracted with EtOAc and organic phase was washed with brine and water, and dried over anhydrous MgSO4. After evaporation of solvent, brown oil was obtained (3.78 g, 86%). MS (ESI) 272.76 (M+H+).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
3.65 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:11].CN(C=O)C.C(Cl)(=O)C(Cl)=O.[CH3:23][C:24]([CH3:27])([O-])[CH3:25].[K+]>ClCCl.C1COCC1.O>[C:24]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Br:1])=[C:3]([CH3:11])[CH:4]=1)([CH3:27])([CH3:25])[CH3:23] |f:3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Five
Name
Quantity
3.65 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature for further 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in anhydrous THF (25 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc and organic phase
WASH
Type
WASH
Details
was washed with brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
CUSTOM
Type
CUSTOM
Details
brown oil was obtained (3.78 g, 86%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C)(C)(C)OC(C1=CC(=C(C=C1)Br)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.